(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565241
InChI: InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1
SMILES:
Molecular Formula: C12H26ClNO3
Molecular Weight: 267.79 g/mol

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS No.:

Cat. No.: VC16565241

Molecular Formula: C12H26ClNO3

Molecular Weight: 267.79 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride -

Specification

Molecular Formula C12H26ClNO3
Molecular Weight 267.79 g/mol
IUPAC Name tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Standard InChI InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1
Standard InChI Key OCOUBFTWQQJBIH-RJUBDTSPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl
Canonical SMILES CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Features

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (CAS: 49762-58-5) is a stereospecific amino acid derivative with dual tert-butyl protecting groups. Its molecular formula is C₁₂H₂₆ClNO₃, and it has a molecular weight of 267.79 g/mol . The compound’s structure includes:

  • A 2S,3R chiral configuration critical for its biological activity.

  • A tert-butyl ester group at the carboxyl terminus.

  • A tert-butyl ether group at the β-hydroxy position of the threonine side chain.

  • A hydrochloride counterion stabilizing the amino group.

Table 1: Key Chemical Descriptors

PropertyValue/DescriptionSource
IUPAC Nametert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate; hydrochloride
SMILESCC@HOC(C)(C)C.Cl
InChIKeyOCOUBFTWQQJBIH-RJUBDTSPSA-N
Synonymous IdentifiersH-Thr(tBu)-OtBu·HCl, SCHEMBL2405478

Synthesis and Industrial Preparation

The synthesis of this compound involves stereoselective protection of L-threonine derivatives. Two primary methodologies are documented:

Multi-Step Organic Synthesis

A six-step route starting from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid involves:

  • Esterification with methyl chloroformate (85% yield) .

  • Dual Boc protection using (Boc)₂O and DMAP .

  • Reduction with DIBAL-H to generate an aldehyde intermediate .

  • Wittig olefination to extend the carbon chain .

  • Selective deprotection with trifluoroacetic acid .

  • Epoxidation using m-CPBA (91% yield) .

This method avoids hazardous reagents like diazomethane, enhancing scalability .

Catalytic Industrial Synthesis

A patent-pending method employs ZSM-5-supported silicotungstic acid to catalyze the tert-butylation of L-threonine :

  • Reagents: tert-Butyl alcohol or tert-butyl methyl ether.

  • Conditions: Stepwise reaction under mild temperatures.

  • Outcomes: >80% yield, >99% purity, simplified purification .

Table 2: Synthesis Comparison

Applications in Peptide and Protein Chemistry

Collagen Cross-Link Synthesis

The compound serves as a precursor for pyridinoline (Pyd) and deoxypyridinoline (Dpd), collagen cross-links critical for bone stability . Elevated urinary levels of Pyd/Dpd correlate with osteoporosis, making this derivative valuable for diagnostic reagent synthesis .

Insulin Analog Production

The tert-butyl groups enhance solubility and prevent undesired side reactions during solid-phase peptide synthesis (SPPS). Notably, it is used in human insulin analog production to improve metabolic stability .

Physicochemical and Analytical Data

Stability and Solubility

  • Stability: The hydrochloride salt form enhances shelf-life by mitigating hygroscopicity .

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to tert-butyl groups .

Spectroscopic Characterization

  • NMR: ¹H and ¹³C NMR confirm stereochemistry and purity .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 268.8 .

  • HPLC: Purity >99% achieved via reverse-phase chromatography .

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